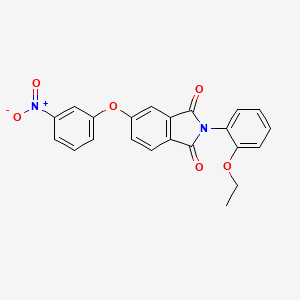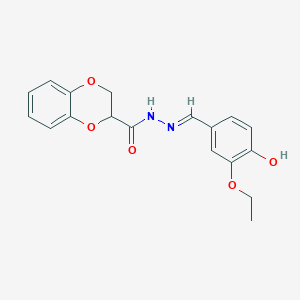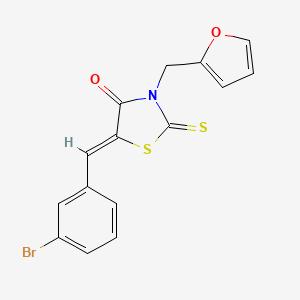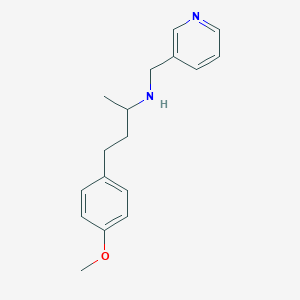
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as EPN, is a synthetic compound that has been studied for its potential applications in scientific research. EPN is a member of the isoindole family of compounds, which have been shown to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves the inhibition of acetylcholinesterase, as mentioned above. In addition, 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain. 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has also been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of other neurological disorders.
Biochemical and Physiological Effects:
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on acetylcholinesterase activity and ion channel modulation, 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for acetylcholinesterase inhibition. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its potential toxicity at high doses. Careful dosing and monitoring of animals is necessary to avoid adverse effects.
Future Directions
There are several potential future directions for research on 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is in the development of new drugs based on the structure of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. By modifying the structure of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, it may be possible to develop compounds with improved potency and selectivity for acetylcholinesterase inhibition. Another area of research is in the development of new animal models for studying the effects of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione on neurological function. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, as well as its potential applications in the treatment of neurological disorders.
Synthesis Methods
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can be synthesized via a multi-step process involving the reaction of 2-ethoxyaniline with phthalic anhydride, followed by nitration and subsequent reduction of the resulting compound. The final product is obtained through cyclization of the intermediate compound.
Scientific Research Applications
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One area of research where 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown promise is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione may help to increase the levels of acetylcholine in the brain, which could improve cognitive function in patients with these disorders.
properties
IUPAC Name |
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c1-2-29-20-9-4-3-8-19(20)23-21(25)17-11-10-16(13-18(17)22(23)26)30-15-7-5-6-14(12-15)24(27)28/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULEQCVIKRDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![methyl 4-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6088234.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)



![N-(3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6088309.png)
![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)